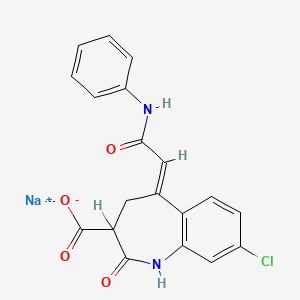

Glyoxyloyl carbocysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

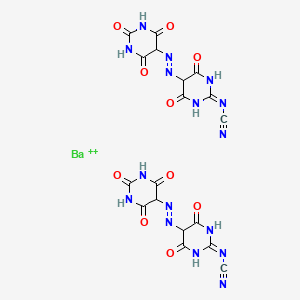

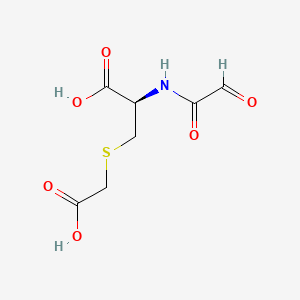

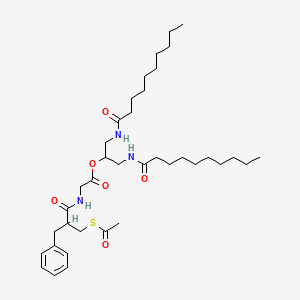

La carbocisteína glioxiloílo es un compuesto químico con la fórmula molecular C₇H₉NO₆S. Es conocido por sus aplicaciones en la industria cosmética, particularmente en productos para alisar el cabello. El compuesto se deriva de la reacción del ácido glioxílico con la cisteína, un aminoácido. La carbocisteína glioxiloílo se valora por su capacidad de modificar la estructura del cabello, haciéndolo más suave y manejable .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La carbocisteína glioxiloílo se sintetiza mediante la reacción del ácido glioxílico con la cisteína. La reacción generalmente ocurre en un medio acuoso bajo condiciones controladas de pH para garantizar la estabilidad del producto. La reacción se puede representar de la siguiente manera:

Ácido Glioxílico+Cisteína→Carbocisteína Glioxiloílo

Métodos de Producción Industrial: En entornos industriales, la producción de carbocisteína glioxiloílo implica reactores a gran escala donde el ácido glioxílico y la cisteína se mezclan en proporciones estequiométricas precisas. La reacción se lleva a cabo a una temperatura y pH controlados para maximizar el rendimiento y la pureza. El producto luego se purifica mediante procesos de filtración y cristalización para obtener el compuesto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La carbocisteína glioxiloílo sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la carbocisteína glioxiloílo en sus derivados tioles correspondientes.

Sustitución: El compuesto puede participar en reacciones de sustitución donde el grupo glioxiloílo es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados tioles.

Sustitución: Compuestos con diferentes grupos funcionales que reemplazan al grupo glioxiloílo.

Aplicaciones Científicas De Investigación

La carbocisteína glioxiloílo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: El compuesto se estudia por sus posibles efectos sobre los procesos celulares y las interacciones proteicas.

Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades respiratorias debido a sus propiedades mucolíticas.

Industria: La carbocisteína glioxiloílo se utiliza ampliamente en la industria cosmética, especialmente en productos para el cuidado del cabello por sus propiedades para alisar y enderezar el cabello

Mecanismo De Acción

El mecanismo de acción de la carbocisteína glioxiloílo implica su interacción con la queratina en el cabello. El compuesto forma enlaces cruzados con las proteínas de queratina, alterando la estructura del cabello y haciéndolo más suave y manejable. Este proceso se ve facilitado por el calor aplicado durante los tratamientos capilares, lo que ayuda a romper y reformar los enlaces disulfuro en el cabello .

Compuestos Similares:

Carbocisteína: Un agente mucolítico utilizado en el tratamiento de afecciones respiratorias.

N-acetilcisteína: Otro mucolítico con propiedades antioxidantes.

Erdosteína: Un agente mucolítico y antioxidante utilizado en la enfermedad pulmonar obstructiva crónica.

Comparación: La carbocisteína glioxiloílo es única en su aplicación en la industria cosmética, particularmente para tratamientos capilares. A diferencia de la carbocisteína y la N-acetilcisteína, que se utilizan principalmente por sus propiedades mucolíticas en tratamientos médicos, la carbocisteína glioxiloílo se valora por su capacidad de modificar la estructura del cabello. La erdosteína, aunque también es un mucolítico, no tiene las mismas aplicaciones cosméticas que la carbocisteína glioxiloílo .

Comparación Con Compuestos Similares

Carbocysteine: A mucolytic agent used in the treatment of respiratory conditions.

N-acetylcysteine: Another mucolytic with antioxidant properties.

Erdosteine: A mucolytic and antioxidant agent used in chronic obstructive pulmonary disease.

Comparison: Glyoxyloyl carbocysteine is unique in its application in the cosmetic industry, particularly for hair treatments. Unlike carbocysteine and N-acetylcysteine, which are primarily used for their mucolytic properties in medical treatments, this compound is valued for its ability to modify hair structure. Erdosteine, while also a mucolytic, does not have the same cosmetic applications as this compound .

Propiedades

Número CAS |

1268868-51-4 |

|---|---|

Fórmula molecular |

C7H9NO6S |

Peso molecular |

235.22 g/mol |

Nombre IUPAC |

(2R)-3-(carboxymethylsulfanyl)-2-(oxaldehydoylamino)propanoic acid |

InChI |

InChI=1S/C7H9NO6S/c9-1-5(10)8-4(7(13)14)2-15-3-6(11)12/h1,4H,2-3H2,(H,8,10)(H,11,12)(H,13,14)/t4-/m0/s1 |

Clave InChI |

GEPLANMDLRORQN-BYPYZUCNSA-N |

SMILES isomérico |

C([C@@H](C(=O)O)NC(=O)C=O)SCC(=O)O |

SMILES canónico |

C(C(C(=O)O)NC(=O)C=O)SCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)